Cas no 7596-69-2 (4-hydroxy-1-benzofuran-6-carboxylic acid)
4-hydroxy-1-benzofuran-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-6-Benzofurancarboxylic acid
- 4-hydroxy-1-benzofuran-6-carboxylic acid
- 4-hydroxybenzofuran-6-carboxylic acid
- 6-Benzofurancarboxylicacid, 4-hydroxy-
- 4-hydroxybenzo< b> furan-6-carboxylic acid
- 4-Hydroxy-benzofuran-6-carbonsaeure
- 4-hydroxy-benzofuran-6-carboxylic acid
- AC1L8A0O
- CTK2I0526
- NSC408125
- Z1255436906
- NSC-408125
- 7596-69-2
- AKOS022639810
- AT21714
- DTXSID70324982
- SCHEMBL18585559
- EN300-147364
- 4-hydroxybenzofuran-6-carboxylicacid
-
- Inchi: 1S/C9H6O4/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-4,10H,(H,11,12)
- InChI Key: AYXIMXFVNFTMKO-UHFFFAOYSA-N
- SMILES: O1C=CC2C(=CC(C(=O)O)=CC1=2)O
Computed Properties
- Exact Mass: 178.02658
- Monoisotopic Mass: 178.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 70.7Ų
Experimental Properties
- Density: 1.518
- Boiling Point: 232.6°Cat760mmHg
- Flash Point: 94.5°C
- PSA: 70.67
- LogP: 1.83660
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-hydroxy-1-benzofuran-6-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-hydroxy-1-benzofuran-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H829033-10mg |
4-hydroxy-1-benzofuran-6-carboxylic acid |
7596-69-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H829033-50mg |
4-hydroxy-1-benzofuran-6-carboxylic acid |
7596-69-2 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | H829033-100mg |
4-hydroxy-1-benzofuran-6-carboxylic acid |
7596-69-2 | 100mg |
$ 230.00 | 2022-06-04 | ||
| A2B Chem LLC | AE05354-10g |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 95% | 10g |
$3071.00 | 2024-04-19 | |
| Chemenu | CM525031-1g |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 97% | 1g |
$436 | 2023-02-17 | |
| A2B Chem LLC | AE05354-50mg |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 95% | 50mg |
$199.00 | 2024-04-19 | |
| A2B Chem LLC | AE05354-100mg |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 95% | 100mg |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AE05354-250mg |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 95% | 250mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AE05354-500mg |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 95% | 500mg |
$587.00 | 2024-04-19 | |
| A2B Chem LLC | AE05354-1g |
4-Hydroxybenzofuran-6-carboxylic acid |
7596-69-2 | 95% | 1g |
$742.00 | 2024-04-19 |
4-hydroxy-1-benzofuran-6-carboxylic acid Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-hydroxy-1-benzofuran-6-carboxylic acid
4-Hydroxy-1-benzofuran-6-carboxylic Acid (CAS No. 7596-69-2): A Comprehensive Overview
4-hydroxy-1-benzofuran-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 7596-69-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry. The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which contributes to its unique reactivity and biological significance.
The molecular structure of 4-hydroxy-1-benzofuran-6-carboxylic acid consists of a hydroxyl group at the 4-position of the benzene ring and a carboxylic acid moiety at the 6-position of the furan ring. This arrangement imparts distinct chemical functionalities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both hydroxyl and carboxylic acid groups allows for further derivatization, enabling the development of novel compounds with tailored biological activities.
In recent years, 4-hydroxy-1-benzofuran-6-carboxylic acid has been extensively studied for its role in drug discovery and development. Its structural framework is reminiscent of several natural products and bioactive molecules, suggesting potential therapeutic applications. Researchers have explored its derivatives as candidates for treating a range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic syndromes.
One of the most compelling aspects of 4-hydroxy-1-benzofuran-6-carboxylic acid is its ability to serve as a precursor for synthesizing complex organic molecules. The benzofuran scaffold is particularly useful in medicinal chemistry due to its stability and compatibility with various functional groups. This has led to its incorporation into numerous drug candidates that are currently undergoing preclinical or clinical evaluation. The compound's versatility makes it an indispensable tool for chemists working on innovative therapeutic agents.
The pharmacological potential of derivatives of 4-hydroxy-1-benzofuran-6-carboxylic acid has been highlighted in several recent studies. For instance, researchers have demonstrated that certain analogs exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in immune responses. These findings have opened new avenues for developing safer and more effective anti-inflammatory drugs. Additionally, studies suggest that modifications to the benzofuran core can enhance binding affinity to specific biological targets, improving drug efficacy.
The synthesis of 4-hydroxy-1-benzofuran-6-carboxylic acid has been optimized through various methodologies, including cyclization reactions and functional group transformations. Advanced synthetic techniques have enabled the production of high-purity batches suitable for research applications. These advancements have facilitated more detailed investigations into the compound's chemical behavior and biological effects. Furthermore, computational modeling has been employed to predict the interactions between 4-hydroxy-1-benzofuran-6-carboxylic acid derivatives and biological macromolecules, aiding in the rational design of novel drugs.
The role of 4-hydroxy-1-benzofuran-6-carboxylic acid in environmental chemistry cannot be overlooked. Its derivatives have been studied for their potential as pollutants or environmental markers due to their stability and persistence in natural systems. Understanding their behavior in ecosystems is crucial for assessing their impact on environmental health and developing strategies for sustainable management.
In conclusion, 4-hydroxy-1-benzofuran-6-carboxylic acid (CAS No. 7596-69-2) is a multifaceted compound with significant implications in pharmaceuticals, environmental science, and organic synthesis. Its unique structural features and reactivity make it a valuable asset in drug development efforts aimed at addressing various global health challenges. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its place as a cornerstone in modern chemical biology.
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